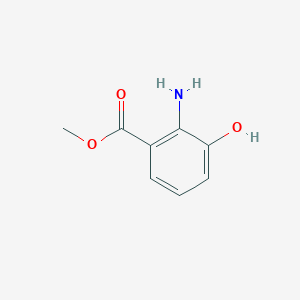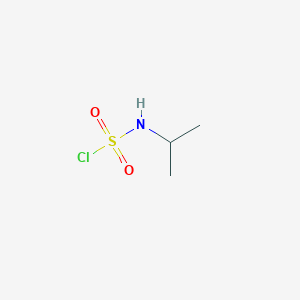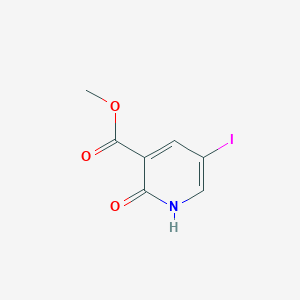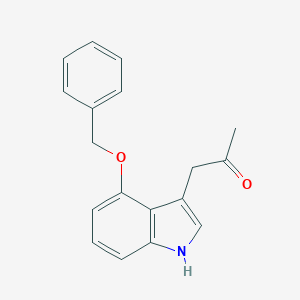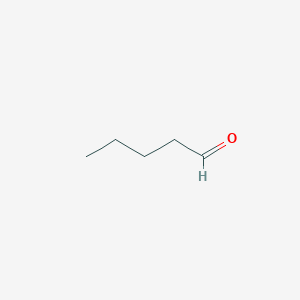
N-Methyl-1,3-Propandiamin
Übersicht
Beschreibung
N-Methyl-1,3-propanediamine (NMPD) is an amine compound with a wide range of applications in chemical synthesis and scientific research. NMPD is a colorless, odorless, and non-flammable liquid with a boiling point of 114°C and a melting point of -37.2°C. It is an important intermediate in the synthesis of many compounds and is used in a variety of applications, including as a catalyst in the production of polyurethane and as a reagent in the synthesis of pharmaceuticals and agrochemicals. NMPD is also used as a solvent in the synthesis of various organic compounds and as a stabilizer in the production of food and beverages.
Wissenschaftliche Forschungsanwendungen
Synthese organischer Verbindungen
N-Methyl-1,3-Propandiamin ist eine organische Stickstoffverbindung . Es wird aufgrund seiner einzigartigen Struktur und Reaktivität bei der Synthese verschiedener organischer Verbindungen eingesetzt .
Strukturrichtendes Molekül
N-Methyl-1,3-Diaminopropan (MeDAP) wurde als strukturrichtendes Molekül bei der Synthese von zwei kristallinen Aluminophosphaten eingesetzt . Dies deutet auf ein mögliches Einsatzgebiet in der Materialwissenschaft und Nanotechnologie hin.
Pharmazeutisches Zwischenprodukt
MeDAP wurde bei der Synthese eines Zwischenprodukts von Alfuzosin und Lapyriumchlorid mit Lipasen als Katalysatoren verwendet . Alfuzosin ist ein Medikament zur Behandlung von Symptomen einer vergrößerten Prostata, während Lapyriumchlorid als Desinfektionsmittel verwendet wird.
Spaltung von N-Alkylphthalimid-Derivaten
This compound ist nützlich für die Spaltung von N-Alkylphthalimid-Derivaten zu primären Aminen . Dies ist eine wichtige Reaktion in der organischen Synthese, insbesondere bei der Herstellung von Aminen.
Härter in Epoxidharzen
Diese Verbindung wird direkt als Härter in Epoxidharzen in der Kunststoffindustrie eingesetzt . Dies deutet auf ein mögliches Einsatzgebiet in der Materialwissenschaft und Produktion hin.
Vernetzungsmittel für Zellulosefasern
This compound wird in der Papierindustrie als Vernetzungsmittel für Zellulosefasern eingesetzt . Diese Anwendung ist entscheidend für die Verbesserung der Festigkeit und Haltbarkeit von Papierprodukten.
Schrumpfhemmendes Mittel für Leder
In der Lederindustrie wird diese Verbindung als Schrumpfhemmendes Mittel eingesetzt . Dies trägt dazu bei, die Qualität und Langlebigkeit von Lederprodukten zu erhalten.
Wirkmechanismus
Target of Action
N-Methyl-1,3-propanediamine is an organic compound that serves as an intermediate in organic synthesis . It is used in the preparation of various organic compounds, such as amino acids and pyrrole compounds . .
Biochemical Pathways
N-Methyl-1,3-propanediamine is involved in the synthesis of various organic compounds, such as amino acids and pyrrole compounds . The specific biochemical pathways affected by N-Methyl-1,3-propanediamine would therefore depend on the particular synthesis process in which it is used.
Result of Action
The result of N-Methyl-1,3-propanediamine’s action is the formation of new organic compounds, such as amino acids and pyrrole compounds . These compounds may have various molecular and cellular effects, depending on their specific structures and properties.
Action Environment
The action of N-Methyl-1,3-propanediamine can be influenced by various environmental factors. For example, its reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals. It is also important to note that N-Methyl-1,3-propanediamine is a corrosive and irritating chemical, and it should be handled with care to avoid contact with the eyes and skin .
Safety and Hazards
Eigenschaften
IUPAC Name |
N'-methylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2/c1-6-4-2-3-5/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJABUZHRJTCAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2 | |
| Record name | 3-METHYLAMINOPROPYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20616 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5064201 | |
| Record name | N-Methyl-1,3-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
3-methylaminopropylamine is a dark amber liquid. (NTP, 1992) | |
| Record name | 3-METHYLAMINOPROPYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20616 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Boiling Point |
282 to 286 °F at 760 mmHg (NTP, 1992) | |
| Record name | 3-METHYLAMINOPROPYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20616 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
96 °F (NTP, 1992) | |
| Record name | 3-METHYLAMINOPROPYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20616 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 66 °F (NTP, 1992) | |
| Record name | 3-METHYLAMINOPROPYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20616 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
0.844 (NTP, 1992) - Less dense than water; will float | |
| Record name | 3-METHYLAMINOPROPYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20616 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS RN |
6291-84-5 | |
| Record name | 3-METHYLAMINOPROPYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20616 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-Methyl-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6291-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1,3-propanediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006291845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-1,3-propanediamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8160 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Propanediamine, N1-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Methyl-1,3-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-aminopropylmethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.950 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYL-1,3-PROPANEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YP367238K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: N-Methyl-1,3-propanediamine has the molecular formula C4H12N2 and a molecular weight of 88.15 g/mol.
ANone: Yes, various spectroscopic techniques have been employed to characterize N-Methyl-1,3-propanediamine and its derivatives. These include:
- FTIR: This technique helps identify functional groups present in the molecule, such as primary and secondary amines. [, , , ]
- NMR (1H, 13C, 31P): NMR spectroscopy provides detailed information about the structure and bonding environment of the molecule. [, , , , ]
- Mass Spectrometry (ESI-MS): This technique determines the molecular weight and fragmentation pattern of the molecule, aiding in structural elucidation. [, , ]
A: N-Methyl-1,3-propanediamine serves as a valuable monomer in synthesizing hyperbranched polymers. It reacts with diacrylates or divinyl sulfone via Michael addition polymerization, forming poly(ester amine)s or poly(sulfone amine)s. [, , , ]
ANone: The properties of the resulting polymers are influenced by factors like:
- Feed Ratio: Varying the ratio of N-Methyl-1,3-propanediamine to the diacrylate or divinyl sulfone monomer impacts the degree of branching and molecular weight of the polymer. [, , ]
- Solvent: The choice of solvent can influence the reaction rate and potentially lead to gelation in certain cases. For example, gelation was observed when synthesizing poly(sulfone amine)s in water with a specific feed ratio. []
ANone: N-Methyl-1,3-propanediamine finds applications in diverse fields:
- CO2 Capture: N-Methyl-1,3-propanediamine acts as an activator in aqueous N,N-diethylethanolamine solutions, significantly enhancing CO2 absorption rates. This property makes it a potential candidate for carbon capture technologies. [, , ]
- Drug Development: Derivatives of N-Methyl-1,3-propanediamine are being explored in drug development, particularly as key intermediates in synthesizing triplex DNA-specific intercalators. [, ]
- Biodegradable Nanomaterials: Lipid-like compounds containing N-Methyl-1,3-propanediamine demonstrate potential in delivering Cas9 mRNA for gene editing applications. []
- Toughening Agents: Hyperbranched poly(ester amine)s incorporating N-Methyl-1,3-propanediamine show promise as toughening agents for epoxy resins, improving their impact resistance and mechanical properties. []
- Polyurethane Catalyst: N-Methyl-1,3-propanediamine is used in the synthesis of N-[2-(2-dimethylaminoethoxy)ethyl]-N-methyl-1,3-propanediamine, a catalyst in polyurethane production. []
ANone: Various analytical techniques are used to quantify N-Methyl-1,3-propanediamine and its derivatives:
- Gas Chromatography (GC): This technique coupled with electron capture detection allows for the determination of morantel-related residues, which metabolize to N-Methyl-1,3-propanediamine, in bovine milk and liver. [, ]
- Liquid Chromatography (LC-MS/MS): This highly sensitive method enables the detection and quantification of N-Methyl-1,3-propanediamine in complex matrices like bovine muscle. []
- Ultra-High Performance Liquid Chromatography (UHPLC-Q-TOF-MS): This technique allows for the separation and quantification of N-Methyl-1,3-propanediamine-containing polyurethane catalysts in polyether polyols. []
ANone: Yes, computational chemistry plays a vital role in understanding the properties and behavior of N-Methyl-1,3-propanediamine:
- Modeling CO2 Capture: Computational models, such as the Extended UNIQUAC framework, have been developed to predict the CO2 absorption behavior of N-Methyl-1,3-propanediamine solutions. []
- Structure-Activity Relationships: Structural modifications to N-Methyl-1,3-propanediamine influence its reactivity and properties. For instance, altering the length of the alkyl chain between the amine groups in diamines used for poly(sulfone amine) synthesis impacts the crystallinity of the resulting polymers. []
ANone: N-Methyl-1,3-propanediamine acts as a ligand, forming various complexes with metal ions like Cu(II), Ni(II), and Co(III). These complexes exhibit diverse structural features:
- Azido-bridged chains: N-Methyl-1,3-propanediamine coordinates with Cu(II) and Ni(II) ions, forming chains bridged by azide anions. These complexes display interesting magnetic properties. []
- Thiocyanato-bridged heterobimetallic complexes: N-Methyl-1,3-propanediamine coordinates with Cu(II) ions, which further bridge with Cr(III) ions via thiocyanate ligands, forming heteropolynuclear complexes. []
- Spiro and Ansa Derivatives of Cyclotriphosphazene: N-Methyl-1,3-propanediamine reacts with hexachlorocyclotriphosphazene, yielding various spiro, spiroansa, and dispiroansa derivatives. These compounds display unique structural and stereoisomeric features. [, , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




